1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)
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Overview
Description
1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, a class of phospholipids that are crucial components of cell membranes. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of diheptadecanoyl glycerol and phospho-L-serine.
Reaction with Phosphorylating Agents: Diheptadecanoyl glycerol is reacted with phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride to form the phosphatidylserine backbone.
Neutralization: The resulting product is then neutralized with sodium hydroxide to form the sodium salt of 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, fatty acids, and phosphoserine.
Substitution: The compound can participate in substitution reactions where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Substitution reactions often require catalysts such as acids or bases.
Major Products
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, fatty acids, and phosphoserine.
Substitution: Various substituted phospholipids depending on the reagents used.
Scientific Research Applications
1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with proteins and other lipids within the membrane, affecting various cellular processes such as apoptosis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Another phosphatidylserine derivative with similar applications but different fatty acid chains.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains shorter fatty acid chains compared to 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt).
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt): Another variant with different fatty acid composition.
Uniqueness
1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. These properties make it particularly useful in studies involving membrane fluidity and lipid-protein interactions .
Properties
Molecular Formula |
C40H77NNaO10P |
---|---|
Molecular Weight |
786.0 g/mol |
IUPAC Name |
sodium;2-azaniumyl-3-[2,3-di(heptadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C40H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1 |
InChI Key |
HNPCQASYRKKJRQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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